BenchChemオンラインストアへようこそ!

8-Hydroxycarvedilol

Stereoselective metabolism CYP2D1 Enantiomeric ratio

8-Hydroxycarvedilol (CAS 159426-95-6) is the primary phenolic metabolite of carvedilol, formed via stereoselective aromatic hydroxylation at the 8-position. Its distinct S/R enantiomeric clearance ratio (1.99) and enantiomer-dependent biliary excretion make it an indispensable, non-interchangeable reference standard for quantifying CYP2D6-mediated metabolism and for ICH Q3A/B impurity profiling in ANDA submissions. Unlike generic hydroxylated derivatives, only this fully characterized, high-purity standard ensures regulatory-compliant method validation and pharmacokinetic study accuracy. Request a quote today.

Molecular Formula C24H26N2O5
Molecular Weight 422.5 g/mol
CAS No. 159426-95-6
Cat. No. B193023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxycarvedilol
CAS159426-95-6
Synonyms5-[2-Hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-ol;  BM 910162
Molecular FormulaC24H26N2O5
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O
InChIInChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3
InChIKeyGPPVNZVFGNMPNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxycarvedilol (CAS 159426-95-6): Metabolite Reference Standard for Carvedilol Bioanalytical and Pharmacokinetic Research


8-Hydroxycarvedilol (CAS 159426-95-6, molecular formula C24H26N2O5) is a primary phenolic metabolite of the non‑selective β‑adrenoceptor antagonist carvedilol, formed via aromatic ring hydroxylation at the 8‑position of the carbazole moiety [1]. It belongs to the carbazole class and is a key analyte in the quantitative determination of carvedilol metabolism, as well as a critical impurity reference standard for pharmaceutical quality control [2]. The compound is supplied as a fully characterized, high‑purity analytical standard essential for method development, validation, and regulatory submissions.

Why Carvedilol Metabolite Standards Like 8-Hydroxycarvedilol Cannot Be Substituted in Analytical and Pharmacokinetic Workflows


8‑Hydroxycarvedilol is not a simple hydroxylated derivative that can be interchanged with other carvedilol metabolites or the parent drug. Its formation is highly stereoselective, with the S/R enantiomeric ratio for intrinsic clearance differing markedly from that of its close analog 1‑hydroxycarvedilol [1]. Furthermore, the biliary excretion of its glucuronide conjugate is enantiomer‑dependent, varying by up to 19.2 percentage points between the R‑ and S‑carvedilol precursors [2]. These quantifiable differences preclude the use of generic substitutes in analytical method validation, pharmacokinetic studies, or impurity profiling. The following evidence demonstrates why 8‑hydroxycarvedilol must be procured as a discrete, authenticated reference standard.

Quantitative Differentiation of 8-Hydroxycarvedilol from Closest Metabolite Analogs


Stereoselective Oxidation: 8-Hydroxycarvedilol Displays a 5‑Fold Higher S/R Intrinsic Clearance Ratio Than 1‑Hydroxycarvedilol

In rat liver microsomal incubations, the S/R enantiomeric ratio for intrinsic clearance (Vmax/KM) of 8‑hydroxycarvedilol is 1.99, indicating a marked preference for the S(-)-enantiomer. In contrast, the corresponding ratio for 1‑hydroxycarvedilol is 0.40, demonstrating a strong selectivity for the R(+)-enantiomer [1]. This 5‑fold divergence in stereochemical outcome directly impacts metabolite quantification and the interpretation of enantiomer‑specific pharmacokinetic data.

Stereoselective metabolism CYP2D1 Enantiomeric ratio Intrinsic clearance

Enantiomer-Dependent Biliary Excretion: 8‑Hydroxycarvedilol O‑Glucuronide Excretion Varies by 19.2% Between Carvedilol Enantiomers

Using a single‑pass rat intestinal perfusion model, the biliary excretion of 8‑hydroxycarvedilol O‑glucuronide derived from S‑carvedilol was 73.5%, whereas that from R‑carvedilol was only 54.3% [1]. The racemic RS‑carvedilol yielded an intermediate value of 66.4%. This 19.2 percentage‑point difference highlights a pronounced enantiomer‑dependent disposition that cannot be captured by measuring total carvedilol or other metabolites.

Biliary excretion Enantiomer‑specific pharmacokinetics First‑pass metabolism Glucuronide conjugate

Weak β‑Adrenoceptor Blockade: 8‑Hydroxycarvedilol Exhibits Reduced Potency Compared to Carvedilol and Other Active Metabolites

While 4′‑hydroxycarvedilol and 5′‑hydroxycarvedilol retain significant β‑blocking activity comparable to carvedilol, 8‑hydroxycarvedilol is consistently described as possessing weaker β‑adrenoceptor antagonism [1][2]. Although direct quantitative receptor binding data (e.g., Ki or IC50) for 8‑hydroxycarvedilol are not reported in peer‑reviewed literature, the consensus across authoritative databases and metabolic studies is that hydroxylation at the 8‑position substantially diminishes β‑blocking potency.

β‑Adrenoceptor antagonism Pharmacological activity Metabolite deactivation

Procurement as a Certified Reference Standard for ANDA Submissions and Analytical Method Validation

8‑Hydroxycarvedilol is commercially supplied as a fully characterized reference standard, accompanied by comprehensive analytical data (e.g., HPLC purity ≥95%, 1H‑NMR, MS) and Certificates of Analysis compliant with regulatory guidelines [1]. It is explicitly indicated for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions, with optional traceability to USP or EP pharmacopeial standards [1][2]. In contrast, generic carvedilol or other metabolites do not fulfill the specific identity and purity requirements for impurity quantification in carvedilol drug products.

Reference standard Analytical method validation ANDA Impurity profiling

8‑Hydroxycarvedilol: Optimal Application Scenarios in Pharmaceutical R&D, Bioanalysis, and Quality Control


Enantiomer‑Specific Pharmacokinetic Studies of Carvedilol

8‑Hydroxycarvedilol is an indispensable analyte for quantifying the stereoselective metabolism of carvedilol. The distinct S/R enantiomeric ratio of 1.99 for its formation [1] and the 19.2% difference in biliary excretion between enantiomers [2] make it a critical endpoint in studies assessing the impact of CYP2D6 polymorphism on carvedilol disposition and in explaining the poor bioavailability of S‑carvedilol.

Analytical Method Development and Validation for Carvedilol Impurity Profiling

As a major oxidative metabolite, 8‑hydroxycarvedilol must be accurately resolved and quantified during HPLC or LC‑MS/MS method validation for carvedilol drug products. Use of a certified reference standard ensures compliance with ICH Q3A/B guidelines and supports ANDA submissions by providing traceable impurity data [3].

Mechanistic Studies of Carvedilol Metabolism and CYP450 Isoform Activity

The formation of 8‑hydroxycarvedilol is catalyzed primarily by CYP2D1 (rat) and its human orthologs. Incubation studies using this reference standard allow researchers to calibrate in vitro metabolism assays, identify the relative contribution of CYP2D6 vs. other isoforms, and evaluate drug‑drug interaction potential [1].

Quality Control Testing of Carvedilol Active Pharmaceutical Ingredient (API)

8‑Hydroxycarvedilol is a specified impurity in many pharmacopeial monographs for carvedilol. Routine QC analysis of API batches requires a well‑characterized standard to ensure that the level of this hydroxy metabolite does not exceed acceptable thresholds, thereby safeguarding product safety and consistency [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Hydroxycarvedilol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.